molecular formula C11H14O3S B1470895 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID CAS No. 1447966-08-6

2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID

Cat. No.: B1470895
CAS No.: 1447966-08-6
M. Wt: 226.29 g/mol
InChI Key: RSLZOXMFFAMYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID is a high-purity chemical reagent designed for research and development purposes. This compound features a thiophene core functionalized with a pivaloyl (2,2-dimethylpropanoyl) group and an acetic acid side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to 2-(thiophen-2-yl)acetic acid, which has been identified as a suitable chemical platform for developing inhibitors of the glutathione-dependent enzyme microsomal Prostaglandin E Synthase-1 (mPGES-1) , suggests significant research potential. mPGES-1 is a valuable macromolecular target in both cancer therapy and inflammation therapy, as its inhibition selectively affects the production of the inflammatory mediator PGE2, which is upregulated in pathological conditions, while sparing the synthesis of other prostanoids responsible for key physiological functions . This mechanism offers a potential to circumvent the gastrointestinal and cardiovascular side effects associated with traditional COX-1/2 inhibitors . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules via straightforward synthetic strategies, such as Suzuki-Miyaura cross-coupling, to explore new chemical entities for pharmacological evaluation . The acetic acid moiety provides a handle for further derivatization, facilitating the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-11(2,3)10(14)8-5-4-7(15-8)6-9(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLZOXMFFAMYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

A representative and industrially viable synthetic route is described in patent CN105906604B, which can be adapted for the target compound with appropriate modifications to introduce the 2,2-dimethylpropanoyl group at the 5-position.

Step Reaction Description Conditions Notes
1 Chloromethylation of thiophene to obtain 2-chloromethylthiophene Thiophene + chlorination reagent (t-butyl hypochlorite) in carbon tetrachloride, -15 to -5 °C, 2 h dropwise addition, total reaction time ~2.5 h Controlled temperature (<25 °C) to avoid side reactions; yield purity >98% by GC
2 Halogen exchange : 2-chlorothiophene to 2-iodothiophene Sodium iodide in acetone/tetrahydrofuran (3:1 v/v), 20-30 °C Sodium iodide 1.0-1.1 mol equiv; mild conditions
3 Condensation with diethyl malonate under UV light (254 nm) Solvent: tetrahydrofuran; catalyst: 2,6-lutidine; molar ratio 2-iodothiophene:diethyl malonate:2,6-lutidine = 1:1.05:1.05 Forms 2-(2-thienyl)diethyl malonate intermediate
4 Hydrolysis and decarboxylation to yield 2-thiophene acetic acid Alkaline hydrolysis with 32% NaOH and hexadecylpyridinium chloride catalyst, reflux 8 h; acidification to pH 1.0-1.5; reflux 4 h; crystallization at -15 to -5 °C Produces high purity (>99%) 2-thiophene acetic acid

This method is notable for:

  • Avoiding highly toxic reagents
  • High yield and purity (HPLC purity >99%)
  • Suitability for industrial scale-up due to operational safety and cost-effectiveness

Introduction of 2,2-Dimethylpropanoyl Group

The 2,2-dimethylpropanoyl (pivaloyl) substituent at the 5-position of the thiophene ring is typically introduced via Friedel-Crafts acylation or related acylation methods.

Step Reaction Description Conditions Notes
5 Acylation of thiophene ring at 5-position Thiophene derivative + pivaloyl chloride + Lewis acid catalyst (e.g., aluminum trichloride) in anhydrous solvent (e.g., dichloromethane or chlorobenzene) Controlled temperature to avoid polyacylation; moisture-free conditions necessary
6 Purification and isolation of 5-(2,2-dimethylpropanoyl)thiophene intermediate Standard workup with aqueous quench, extraction, drying, and recrystallization Product purity critical for subsequent steps

Final Assembly of 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid

Following acylation, the acetic acid side chain is introduced at the 2-position using the synthetic route outlined in section 3.1, starting from the acylated thiophene.

Research Findings and Optimization Data

The patent CN105906604B provides detailed experimental data on the synthesis of thiophene acetic acid derivatives, which can be extrapolated to the target compound with the pivaloyl group.

Parameter Optimal Range Effect on Yield/Purity Comments
Chlorination temperature -15 to -5 °C High purity 2-chlorothiophene (>98%) Prevents side reactions
Sodium iodide amount 1.0-1.1 mol equiv Complete halogen exchange Excess can cause side reactions
UV irradiation wavelength 254 nm Efficient condensation Required for diethyl malonate coupling
Hydrolysis pH 1.0 - 1.5 Complete decarboxylation Acidic conditions favor product formation
Reflux times Hydrolysis 8 h, acidification 4 h Maximizes yield Longer times do not improve yield significantly

Yield and Purity Summary

Step Yield (%) Purity (%) (HPLC/GC) Remarks
Chloromethylation >95 >98 (GC) High selectivity
Halogen exchange ~90 Not specified Efficient conversion
Condensation Not specified Not specified Requires UV light
Hydrolysis & Decarboxylation ~80-90 >99 (HPLC) Final product purity

Summary Table of Preparation Methods

Stage Reagents Conditions Outcome Yield (%) Purity (%) Notes
1. Chloromethylation Thiophene, t-butyl hypochlorite, CCl4 -15 to -5 °C, 2 h addition 2-chlorothiophene >95 >98 (GC) Controlled temp essential
2. Halogen Exchange 2-chlorothiophene, NaI Acetone/THF (3:1), 20-30 °C 2-iodothiophene ~90 Not specified Mild conditions
3. Condensation 2-iodothiophene, diethyl malonate, 2,6-lutidine THF, UV 254 nm 2-(2-thienyl)diethyl malonate Not specified Not specified Photochemical step
4. Hydrolysis & Decarboxylation 2-(2-thienyl)diethyl malonate, NaOH, catalyst Reflux, pH 1.0-1.5 2-thiophene acetic acid 80-90 >99 (HPLC) High purity final product
5. Acylation Thiophene derivative, pivaloyl chloride, AlCl3 Anhydrous solvent, controlled temp 5-(2,2-dimethylpropanoyl)thiophene Not specified Not specified Requires moisture-free conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that compounds containing thiophene rings often exhibit diverse biological activities. 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid is no exception, showing promise in the following areas:

  • Anti-inflammatory Properties : Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents.
  • Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, indicating a possible role in cancer therapy.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have revealed its binding affinity with certain enzymes and receptors. This makes it a candidate for drug development aimed at specific diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving thiophene chemistry. Researchers have explored modifications to the dimethylpropanoyl group to enhance its efficacy and specificity towards biological targets.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Testing

Another research project assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID involves its interaction with specific molecular targets. The thienyl ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Features of Analogous Thiophene-Acetic Acid Derivatives
Compound Name Substituent at Thiophene-5 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid 2,2-Dimethylpropanoyl C₁₁H₁₄O₃S 226.29 Enhanced hydrophobicity, potential drug candidate Inferred
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Chloroacetyl C₈H₇ClO₃S 218.66 Melting point: 101°C; reactive acyl group
2-Amino-2-(5-methylthiophen-2-yl)acetic acid Amino + methyl C₈H₉NO₂S 183.23 Hydrogen bonding capacity; safety data available
{2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid Chloro-fluoroaniline C₁₅H₁₂ClFNO₂ 308.71 NSAID analog; anti-inflammatory applications
  • Electron Effects: The pivaloyl group in the target compound is electron-withdrawing, which may reduce the electron density of the thiophene ring compared to electron-donating groups (e.g., methyl or amino). This could influence reactivity in cycloaddition reactions or charge transfer in materials science applications .

Physical and Chemical Properties

  • Solubility : The hydrophobic pivaloyl group likely reduces aqueous solubility compared to the chloroacetyl derivative (). However, the acetic acid moiety enhances solubility in polar solvents.
  • Thermal Stability : The melting point of the target compound is expected to exceed 100°C, similar to the chloroacetyl analog (101°C), due to strong intermolecular forces from the carboxylic acid group .

Biological Activity

Overview

2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID is a thienyl acetic acid derivative with potential biological activities. This compound is characterized by its unique structure, which includes a thienyl ring and an acetic acid moiety modified by a 2,2-dimethylpropanoyl group. The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent targeting inflammation and cancer mechanisms.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Inhibition of mPGES-1 : This compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which plays a significant role in inflammation and cancer progression .
  • Cell Cycle Modulation : Studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cell lines, suggesting a mechanism for its antiproliferative effects. For instance, one study reported that certain derivatives caused G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at later time points, indicating apoptosis or necrosis .

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies involving this compound and its derivatives:

Compound Biological Activity IC50 Value (µM) Cell Line Effect
1cmPGES-1 inhibitionLow micromolar rangeA549Selective inhibition
2cmPGES-1 inhibitionLow micromolar rangeA549Induced G0/G1 arrest; apoptosis/necrosis

Case Studies

  • mPGES-1 Inhibition : Research indicated that compounds derived from thienyl acetic acids, including this compound, were successful in inhibiting mPGES-1 activity. This inhibition is crucial for reducing PGE2 levels in inflammatory conditions and may provide a therapeutic avenue for conditions such as arthritis and cancer .
  • Apoptotic Effects : In cell line studies, the compound demonstrated significant apoptotic effects, particularly noted in A549 lung cancer cells. The study highlighted that treatment with specific derivatives resulted in increased subG0/G1 populations, indicative of apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound compared to similar compounds, Table 2 outlines key differences:

Compound Structure Unique Features
Thiophene-2-acetic acidLacks 2,2-dimethylpropanoyl groupLess steric hindrance; potentially different activity profile
3-Phenylpropanoic acidDifferent aromatic substitutionMay exhibit different target interactions

The presence of the 2,2-dimethylpropanoyl group in this compound enhances steric hindrance and alters electronic distribution, which can significantly affect its reactivity and biological interactions compared to other thienyl acetic acid derivatives .

Q & A

What are the recommended synthetic routes for preparing 2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:

  • Key Routes :
    • Friedel-Crafts Acylation : Introduce the 2,2-dimethylpropanoyl group to the thiophene ring using AlCl₃ or FeCl₃ as a catalyst.
    • Acetic Acid Functionalization : Couple the thiophene intermediate with bromoacetic acid via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Optimization :
    • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
    • Catalyst Loading : Use 1.2–1.5 equivalents of AlCl₃ for efficient electrophilic substitution .
    • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates.

Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns on the thiophene ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and the acetic acid moiety (δ 3.6–4.0 ppm for CH₂) .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 254.1) .
  • X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (if single crystals are obtainable).

How does the acetic acid moiety influence the compound’s performance as a sensitizer in dye-sensitized solar cells (DSSCs)?

Level: Advanced
Methodological Answer:

  • Role of the Acetic Acid Group :
    • Acts as an anchoring group, facilitating binding to TiO₂ surfaces via carboxylate-TiO₂ interactions.
    • Enhances electron injection efficiency compared to non-carboxylic analogs.
  • Experimental Validation :
    • FTIR : Confirm deprotonation of -COOH to -COO⁻ upon adsorption to TiO₂ (loss of O-H stretch).
    • IPCE Measurements : Compare incident photon-to-current efficiency with and without the acetic acid group .
    • DFT Calculations : Simulate adsorption energy and electronic coupling between the dye and TiO₂ .

What strategies can resolve contradictory reports on the photostability of thiophene-based acetic acid derivatives in optoelectronic applications?

Level: Advanced
Methodological Answer:

  • Standardized Testing : Conduct accelerated aging under controlled light intensity (e.g., AM 1.5G solar simulator) and humidity.
  • Degradation Analysis :
    • HPLC-MS : Monitor decomposition products (e.g., loss of acetic acid group or thiophene ring oxidation).
    • Electrochemical Impedance Spectroscopy (EIS) : Assess interfacial stability in DSSCs under prolonged illumination .
  • Material Modifications : Introduce electron-withdrawing groups (e.g., -CN) to the thiophene ring to reduce oxidative degradation .

What solvent systems are compatible with this compound during recrystallization?

Level: Basic
Methodological Answer:

  • Polar Protic Solvents : Ethanol/water mixtures (70:30 v/v) for high-temperature dissolution and slow cooling.
  • Polar Aprotic Solvents : Dimethylformamide (DMF) for solubility challenges, followed by precipitation in ice-cold water.
  • Crystallization Tips :
    • Avoid halogenated solvents (may interact with the thiophene ring).
    • Use seed crystals to improve yield, as noted for structurally similar compounds (mp 177–178°C observed in analogs) .

How can computational modeling predict the charge-transfer properties of this compound in photovoltaic devices?

Level: Advanced
Methodological Answer:

  • DFT Calculations :
    • Optimize geometry and calculate HOMO/LUMO levels (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
    • Simulate absorption spectra (TD-DFT) to predict λmax and compare with experimental UV-Vis data.
  • Molecular Dynamics (MD) :
    • Model adsorption behavior on TiO₂ surfaces to evaluate anchoring strength.
    • Reference studies on analogous dyes (e.g., B18 and CPTD-R in DSSCs) for validation .

What experimental approaches can elucidate the role of the 2,2-dimethylpropanoyl group in preventing aggregation-induced quenching?

Level: Advanced
Methodological Answer:

  • Photophysical Studies :
    • Compare fluorescence quantum yields in solution (dispersed) vs. thin films (aggregated states).
    • Use SEM/AFM to analyze film morphology and correlate with emission quenching.
  • Steric Effects :
    • Synthesize analogs with bulkier substituents (e.g., tert-butyl) to assess aggregation suppression.
    • Reference DSSC studies where extended donors reduced dye aggregation .

How can reaction progress be monitored during synthesis?

Level: Basic
Methodological Answer:

  • TLC : Use silica plates with ethyl acetate/hexane (1:3) to track intermediates (visualize under UV at 254 nm).
  • In-situ pH Monitoring : For hydrolysis steps (e.g., ester to carboxylic acid), maintain pH 7–8 to avoid side reactions .
  • HPLC : Quantify residual starting material with a C18 column and acetonitrile/water mobile phase.

What are common challenges in achieving high yields during cross-coupling reactions involving the thiophene ring?

Level: Basic
Methodological Answer:

  • Side Reactions :
    • Homocoupling of thiophene intermediates; mitigate by using Pd(PPh₃)₄ with strict anaerobic conditions.
    • Oxidative degradation of thiophene; add antioxidants like BHT (butylated hydroxytoluene).
  • Catalyst Selection :
    • Use Buchwald-Hartwig conditions for amine-containing analogs .
    • Optimize ligand-to-palladium ratios (e.g., 2:1 PPh₃:Pd for Suzuki couplings).

How does substituting the thiophene ring with electron-withdrawing groups impact charge transport in organic semiconductors?

Level: Advanced
Methodological Answer:

  • Electronic Tuning :
    • Introduce -NO₂ or -CF₃ groups to lower LUMO levels, enhancing electron affinity.
    • Cyclic Voltammetry : Measure oxidation/reduction potentials to correlate substituent effects with bandgap.
  • Device Performance :
    • Fabricate OFETs (organic field-effect transistors) and compare hole/electron mobility.
    • Reference studies on thiophene-acetic acid derivatives in DSSCs for structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.